molecular formula C12H17NO2 B2493634 (1-Benzylazetidine-3,3-diyl)dimethanol CAS No. 26096-30-0

(1-Benzylazetidine-3,3-diyl)dimethanol

Cat. No. B2493634
Key on ui cas rn: 26096-30-0
M. Wt: 207.273
InChI Key: AOFFCJVJVZRCBL-UHFFFAOYSA-N
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Patent
US04665197

Procedure details

18.1 g of 1A and 11.7 g of benzylamine were mixed with 5 ml of water and the resulting mixture was stirred at 100° C. After 4 hours the solution was allowed to cool to ambient temperature and 13.8 ml of 36% (w/w) hydrochloric acid was added. The resulting mixture was stirred at 60° C. After 2 hours the solution was again allowed to cool to room temperature and then washed with dichloromethane to remove by-products. The aqueous layer was made alkaline by the addition of a solution of 5.5 g of sodium hydroxide in 10 ml of water and stirred at 100° C. for 1 hour. After cooling to ambient temperature the pH of the mixture was raised by addition of another solution of 5.5 g of sodium hydroxide in 10 ml of water and washed with hexane to remove benzylamine. The water was evaporated under reduced pressure, and the solid residue was taken up in dichloromethane. Inorganic salts, which remained undissolved, were removed by filtration, and the dichloromethane was evaporated in vacuo, leaving 1, as a white crystalline solid.
Name
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1([CH2:7][OH:8])[CH2:6][O:5][CH2:4]1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>O>[OH:5][CH2:4][C:3]1([CH2:7][OH:8])[CH2:6][N:16]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:2]1

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
BrCC1(COC1)CO
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 60° C
WAIT
Type
WAIT
Details
After 2 hours the solution was again allowed
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
to remove by-products
ADDITION
Type
ADDITION
Details
by the addition of a solution of 5.5 g of sodium hydroxide in 10 ml of water
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the pH of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was raised by addition of another solution of 5.5 g of sodium hydroxide in 10 ml of water
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
to remove benzylamine
CUSTOM
Type
CUSTOM
Details
The water was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
the dichloromethane was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving 1

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OCC1(CN(C1)CC1=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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